molecular formula C11H8O2 B1676200 Menadione CAS No. 58-27-5

Menadione

Cat. No.: B1676200
CAS No.: 58-27-5
M. Wt: 172.18 g/mol
InChI Key: MJVAVZPDRWSRRC-UHFFFAOYSA-N
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Description

Menadione, also known as 2-methyl-1,4-naphthoquinone, is a synthetic compound that belongs to the vitamin K group. It is an analog of 1,4-naphthoquinone with a methyl group in the 2-position. This compound is sometimes referred to as vitamin K3 and is used as a nutritional supplement in animal feed due to its vitamin K activity .

Mechanism of Action

Target of Action

Menadione, also known as Vitamin K3, is a synthetic naphthoquinone without the isoprenoid side chain and biological activity . It primarily targets the liver, where it is converted into menaquinone, an active form of Vitamin K2 . This conversion is facilitated by the enzyme UBIAD1 . This compound also interacts with important targets such as DNA gyrase and dehydroesqualene synthase .

Mode of Action

This compound acts as a vitamin K analogue, serving as a cofactor in the synthesis of Factor II, VII, IX, X in the liver . The Vitamin K analogue is needed in the step of gamma carboxylation of these factors, which renders them capable of binding calcium ions to phospholipid surfaces, essential for the coagulation cascade . This compound also exhibits antibacterial activity, primarily by inducing oxidative stress .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a crucial role in the blood clotting cascade by serving as a cofactor for the γ-carboxylation of vitamin K-dependent coagulation factors (including factors II, VII, IX, and X) generated in the liver . Additionally, this compound is converted to vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone (reduced) form of K3, menadiol, produced by NQO1 .

Pharmacokinetics

This compound is a fat-soluble vitamin precursor that is converted into menaquinone in the liver . It is also a circulating form of vitamin K, produced in small amounts (1–5%) after intestinal absorption of K1 and K2 . This circulation explains the uneven tissue distribution of MK-4, especially since this compound can penetrate the blood–brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. This compound causes reactive oxygen species (ROS) generation and high accumulation of cellular ROS levels, which affects cell viability and cell morphology . It also induces DNA strand breaks in cultured Chinese hamster fibroblasts, which are mediated by OH radical . This compound also exhibits antibacterial and antibiofilm activity against MRSA strains .

Action Environment

Environmental factors can influence the action of this compound. For instance, in a study on the Formosan subterranean termite, this compound showed strong toxicity and repellency, suggesting its potential use as a termite control agent . The study found that when this compound was applied to food or tunneling substrate, it caused mortality and reduced feeding activity in termites in a dose-dependent manner .

Biochemical Analysis

Biochemical Properties

Menadione plays a significant role in various biochemical reactions. It is converted to Vitamin K2 by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone (reduced) form of K3, menadiol, produced by NQO1 . This compound is also known to inhibit CYP1A1 activity in vitro by a noncompetitive mechanism .

Cellular Effects

This compound has been shown to have a wide range of biological activities, such as anticancer, antibacterial, antifungal, antimalarial, antichagasic, and anthelmintic effects . It has been demonstrated that this compound-induced oxidative stress leads to a rapid down-modulation of transferrin receptor recycling . Furthermore, this compound inhibited NF-κB activation and possessed anti-inflammatory activity .

Molecular Mechanism

This compound is converted to Vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone (reduced) form of K3, menadiol, produced by NQO1 . This compound was shown to inhibit CYP1A1 activity in vitro by a noncompetitive mechanism, possibly involving redox cycling .

Temporal Effects in Laboratory Settings

The stress induced by this compound in laboratory settings is not pulse-like, with no recovery observed after exposure . The distribution of stress-responsive gene probes among major physiological functional categories was approximately the same for each agent .

Dosage Effects in Animal Models

This compound is used as a nutritional supplement in animal feed because of its Vitamin K activity . An overdose can be as equally detrimental . Newborns administered too great a dosage of this compound can suffer from kernicterus, a form of severe brain damage .

Metabolic Pathways

This compound is involved in the metabolic pathway where it is converted to Vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone (reduced) form of K3, menadiol, produced by NQO1 .

Transport and Distribution

This compound is a circulating form of Vitamin K, produced in small amounts (1–5%) after intestinal absorption of K1 and K2 . This circulation explains the uneven tissue distribution of MK-4, especially since this compound can penetrate the blood–brain barrier .

Subcellular Localization

This compound prevents mitochondrial Ca2+ uptake, which permits rapid spread of Ca2+ throughout the cell . This compound-induced mitochondrial depolarisation is due to induction of the permeability transition pore . Blockade of the permeability transition pore with bongkrekic acid prevents activation of caspase 9 and 3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Menadione can be synthesized through various methods. One common method involves the oxidation of 2-methylnaphthalene or 2-methylnaphthol. Another approach includes the demethylation of 2-methyl-1,4-dimethoxynaphthalene . The reaction conditions typically involve the use of oxygen-rich oxidants and various catalysts to achieve the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced by passing a beta-menadione solution and a sodium metabisulfite solution through a metering pump, mixing them uniformly, and introducing the mixture into a tubular reactor. The reaction is controlled at a temperature of 50-80°C, and the product is crystallized by cooling, followed by centrifugation, washing, and drying .

Properties

IUPAC Name

2-methylnaphthalene-1,4-dione
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InChI

InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3
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InChI Key

MJVAVZPDRWSRRC-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2C1=O
Source PubChem
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Molecular Formula

C11H8O2
Record name menadione
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DSSTOX Substance ID

DTXSID4021715
Record name Menadione
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Molecular Weight

172.18 g/mol
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Physical Description

Bright yellow solid with a very mild acrid odor; [Merck Index], Solid
Record name Menadione
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Solubility

Slightly soluble in ethanol, acetic acid, and ligroin. Soluble in ethyl ether, benzene, chloroform, and sulfuric acid., One gram dissolves in about 60 ml alcohol, in 10 ml benzene, in 50 ml vegetable oils; moderately soluble in chloroform, carbon tetrachloride., Soluble in aromatic solvents, SOL IN FATS, For more Solubility (Complete) data for MENADIONE (6 total), please visit the HSDB record page., 0.160 mg/mL at 30 °C
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Vapor Pressure

0.000188 [mmHg]
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Mechanism of Action

Menadione (vitamin K3) is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body. These proteins include the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S, protein Zv and a growth-arrest-specific factor (Gas6). In contrast to the other vitamin K-dependent proteins in the blood coagulation cascade, protein C and protein S serve anticoagulant roles. The two vitamin K-dependent proteins found in bone are osteocalcin, also known as bone G1a (gamma-carboxyglutamate) protein or BGP, and the matrix G1a protein or MGP. Gamma-carboxylation is catalyzed by the vitamin K-dependent gamma-carboxylases. The reduced form of vitamin K, vitamin K hydroquinone, is the actual cofactor for the gamma-carboxylases. Proteins containing gamma-carboxyglutamate are called G1a proteins., The vitamin K-dependent blood clotting factors, in the absence of vitamin K (or in the presence of the coumarin type of anticoagulant), are biologically inactive precursor proteins in the liver. Vitamin K functions as an essential cofactor for a microsomal enzyme system that activates these precursors by the conversion of multiple residues of glutamic acid near the amino terminus of each precursor to gamma-carboxyglutamyl residues in the completed protein. The formation of this new amino acid, gamma-carboxyglutamic acid, allows the protein to bind Ca+2 and in turn to be bound to a phospholipid surface, both of which are necessary in the cascade of events that lead to clot formation. /Vitamin K/, Vitamin k is necessary for formation of prothrombinogen and other blood clotting factors in liver. During clotting, circulating prothrombin is required for production of thrombin; in turn, thrombin converts fibrinogen to fibrin, network of which constitutes clot. /vitamin k/, The active form of vitamin K appears to be the reduced vitamin K hydroquinone, which, in the presence of oxygen, carbon dioxide, and the microsomal carboxylase enzyme, is converted to its 2,3-epoxide at the same time gamma-carboxylation takes place. The hydroquinone form of vitamin K is regenerated from the 2,3-epoxide by a coumarin sensitive epoxide reductase ... . /Vitamin K/, Menadione is a potent inhibitor of aldehyde oxidase (Ki ~0.1 uM) and can be used together with allopurinol to discriminate between aldehyde oxidase- and xanthine oxidase-catalyzed reactions., For more Mechanism of Action (Complete) data for MENADIONE (6 total), please visit the HSDB record page.
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Color/Form

Bright yellow crystals, YELLOW NEEDLES FROM ALC, PETROLEUM ETHER

CAS No.

58-27-5, 34524-96-4
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Record name Menadione semiquinone
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Melting Point

105-107 °C, 107 °C
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Synthesis routes and methods I

Procedure details

According to Flowchart V, 2,3-epoxy-2-methyl-1,4-naphthoquinone 11 is reacted with an amine 2, where R2, R3, R4 and R5 are as described above, in absolute ethanol with heat for several hours, producing the 3-methyl-1,4-naphthalenedione derivatives 12.
Quantity
0 (± 1) mol
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amine
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2-Methyl-1,4-naphthoquinone was prepared in much the same manner as in Example 1, except that 18.6 g of 1-ethoxy-2-methylnaphthalene (86% content) was used in place of 1-methoxy-2-methylnaphthalene and the amount of 35% hydrogen peroxide was increased to 36.0 g. The yield was 9.3 g (58.1%).
Name
1-ethoxy-2-methylnaphthalene
Quantity
18.6 g
Type
reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution containing 2.0 grams of pyridoxamine dihydrochloride, purity 98%, (0.00813 moles), in 10 ml of water, at room temperature, was added dropwise during 5 minutes, to a stirred solution of 5.2 grams of menadione sodium bisulfite, purity 95%, (0.01496 moles), in 13 ml of water. After a few minutes of stirring at a temperature of 25° C., a white crystalline precipitate formed. The product was filtered, washed with a few milliliters of ice cold water, then dried in vacuum at 40°-45° C. until constant weight was achieved. The recovered dry product was a white crystalline powder weighing 5.05 grams. The assay gave a combined menadione content equal to 48.5%, with a yield (based on MSB) equal to 95% and a purity of 95.3%. The so obtained compound melted, with decomposition, at 171°-173° C. The product was moderately soluble in water (1.3 g/100 ml of water).
Quantity
2 g
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reactant
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10 mL
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solvent
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5.2 g
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reactant
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13 mL
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Reaction Step Two

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Menadione
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Menadione
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Menadione
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Menadione
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Menadione
Customer
Q & A

Q1: What is the primary mechanism of action of menadione?

A1: this compound, also known as vitamin K3, exerts its biological effects primarily through interference with mitochondrial oxidative phosphorylation. [, , , , ] This interference arises from this compound's structural similarity to ubiquinone, a key component of the electron transport chain within mitochondria.

Q2: How does this compound's interaction with mitochondria lead to its observed effects?

A2: this compound acts as a competitive inhibitor of ubiquinone, disrupting the flow of electrons through mitochondrial complexes I and II. [, ] This disruption leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, ultimately triggering cell death pathways. [, , , , ]

Q3: What specific types of cell death have been associated with this compound treatment?

A3: Studies have shown that this compound exposure can induce both apoptosis and necroptosis in various cell types. [, ] The specific type of cell death induced appears to be dependent on factors such as cell type, this compound concentration, and the presence of other cellular stressors.

Q4: Does this compound interact with other cellular components besides mitochondria?

A4: Yes, this compound can undergo redox cycling within cells, leading to the generation of ROS both inside and outside of mitochondria. [, , , , ] This ROS production can cause oxidative damage to various cellular components, including DNA, proteins, and lipids. [, , , , ]

Q5: Can you elaborate on the role of glutathione in this compound's mechanism of action?

A5: Glutathione plays a dual role in the context of this compound toxicity. While it can detoxify this compound through conjugation, forming this compound-glutathione conjugates, this conjugation can also lead to this compound's redox activation. [, ] This activation further contributes to ROS production and can exacerbate this compound's cytotoxic effects. [, , ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C11H8O2 and a molecular weight of 172.18 g/mol.

Q7: Are there any available spectroscopic data for this compound?

A7: While specific spectroscopic data are not provided in the abstracts, this compound's structure allows for analysis by various spectroscopic techniques, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about this compound's functional groups, electronic transitions, and structural characteristics.

Q8: What safety precautions should be taken when handling this compound?

A8: Researchers should consult the appropriate safety data sheets (SDS) for detailed information on the safe handling and disposal of this compound. General laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection, should always be followed.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: While specific ADME data are not detailed in the provided abstracts, research suggests that this compound can be absorbed through various routes, including oral and intraperitoneal administration. [, , , , , , ] Once absorbed, it is likely metabolized in the liver and other tissues, with excretion occurring through urine and bile. [, , ]

Q10: What cell-based assays have been used to study the effects of this compound?

A10: Researchers have employed various cell-based assays to investigate this compound's biological activities, including:* Cytotoxicity assays: These assess cell viability and death following this compound exposure, often using methods like MTS assay, 7AAD staining, and Annexin V staining. [, ]* ROS detection assays: Techniques like fluorescence microscopy with probes like H2DCFDA and CellROX®, along with electron paramagnetic resonance (EPR) and liquid chromatography-mass spectrometry (LC-MS), have been used to quantify ROS production in response to this compound. [, , , ]* Comet assay: This assay measures DNA strand breaks and alkali-labile sites, providing insights into this compound's genotoxic potential. [, ]

Q11: Have there been any animal studies conducted with this compound?

A11: Yes, several animal studies using rats, mice, chicks, and fish have been conducted to investigate the effects of this compound. [, , , , , , , , , , , ] These studies have examined various aspects, including its toxicity, anti-estrogenic effects, impact on cataract development, and potential as an insecticide.

Q12: Are there any clinical trials investigating the therapeutic potential of this compound?

A12: While this compound has been investigated for potential therapeutic applications in the past, it is not currently widely used in clinical practice. The provided abstracts do not mention any ongoing clinical trials involving this compound.

Q13: What analytical techniques are commonly employed to study this compound?

A13: Researchers utilize various analytical methods to characterize and quantify this compound, including:* Spectrophotometry: This technique measures the absorbance or transmission of light through a solution containing this compound, allowing for its quantification. [, , ]* Chromatographic techniques: Methods like high-performance liquid chromatography (HPLC) can separate and quantify this compound in complex mixtures. [] * Electrochemical techniques: Techniques like cyclic voltammetry and scanning electrochemical microscopy can be used to study the redox properties of this compound and its interactions with biological systems. [, ]

Q14: How is the activity of this compound-metabolizing enzymes typically assessed?

A14: Enzyme assays are commonly employed to measure the activity of enzymes involved in this compound metabolism. These assays often involve monitoring the consumption of substrates like NADPH or the production of products like superoxide or this compound-glutathione conjugates. [, , , , , ]

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